(5-氰基-2-甲基苯基)硼酸

描述

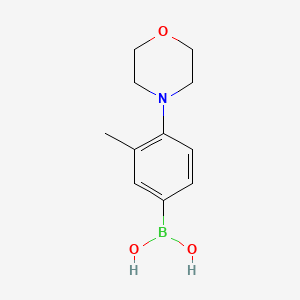

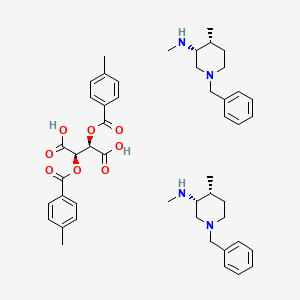

“(5-Cyano-2-methylphenyl)boronic acid” is a type of boronic acid that is used as a building block in organic synthesis . It has a molecular formula of C8H8BNO2 and a molecular weight of 160.96600 .

Synthesis Analysis

The synthesis of boronic acids like “(5-Cyano-2-methylphenyl)boronic acid” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

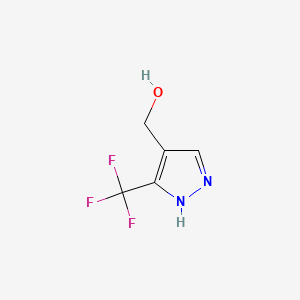

The molecular structure of “(5-Cyano-2-methylphenyl)boronic acid” consists of a phenyl ring with a cyano group (-CN) and a methyl group (-CH3) attached to it. The boronic acid group (-B(OH)2) is also attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids like “(5-Cyano-2-methylphenyl)boronic acid” are involved in various chemical reactions. They are used in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . They can also be used in the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .科学研究应用

Synthesis of Oligo-Boronic Acid Receptors

“(5-Cyano-2-methylphenyl)boronic acid” can be used in the synthesis of oligo-boronic acid receptors . These receptors have improved structural and electronic properties, which can enhance their ability to bind and recognize certain molecules .

Histamine-3 Receptor Ligands

This compound can also be used in the synthesis of aminoalkoxybiphenylnitriles . These molecules can act as ligands for histamine-3 receptors . Histamine-3 receptors are found in the central nervous system and play a role in a variety of biological functions, including sleep-wake regulation and cognitive processes .

Molecular Recognition

Boronic acids, such as “(5-Cyano-2-methylphenyl)boronic acid”, have been used in the synthesis of small chemical receptors . These receptors can recognize and bind to specific targets, mimicking certain biological processes . This has applications in biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

作用机制

Target of Action

The primary target of (5-Cyano-2-methylphenyl)boronic acid is in the realm of organic synthesis, where it serves as a reagent in various chemical reactions . It is particularly used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, (5-Cyano-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The compound plays a significant role in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It is also involved in the synthesis of aminoalkoxybiphenylnitriles, which are used as histamine-3 receptor ligands .

Result of Action

The result of the compound’s action can be seen in the products of the reactions it participates in. For instance, it is used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of (5-Cyano-2-methylphenyl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of protodeboronation, a reaction involving the removal of boron from the compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

安全和危害

“(5-Cyano-2-methylphenyl)boronic acid” is considered harmful if inhaled, in contact with skin, or if swallowed. In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

属性

IUPAC Name |

(5-cyano-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDZHWUWADJUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681893 | |

| Record name | (5-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyano-2-methylphenyl)boronic acid | |

CAS RN |

867333-43-5 | |

| Record name | (5-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)